

(S)-1-Boc-2-Methyl-diazepane as a building block in medicinal chemistry

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Compound of Interest

Compound Name: (S)-1-Boc-2-Methyl-[1,4]diazepane

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An In-depth Technical Guide on (S)-1-Boc-2-Methyl-diazepane as a Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-Boc-2-methyl-diazepane is a chiral, seven-membered heterocyclic building block of significant interest in medicinal chemistry. Its pre-installed stereocenter and the presence of a Boc-protected amine offer versatile opportunities for the enantioselective synthesis of complex bioactive molecules. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and applications in drug discovery, with a particular focus on its role in the development of the Rho-kinase inhibitor, Ripasudil (K-115). This document also explores its potential in the synthesis of other therapeutic agents, including anticancer compounds and sigma receptor ligands. Detailed experimental protocols for its synthesis and its conversion to Ripasudil are provided, along with a summary of relevant quantitative data and visualizations of key signaling pathways.

Introduction

Chiral 1,4-diazepanes are considered privileged scaffolds in medicinal chemistry due to their conformational flexibility and ability to interact with a variety of biological targets.^[1] The "(S)"-configuration at the C2 position of the diazepane ring allows for specific stereoselective interactions with target proteins, which is a critical aspect of modern drug design. The tert-

butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms provides stability and allows for selective deprotection and further functionalization during multi-step syntheses.^[2] This makes (S)-1-Boc-2-methyl-diazepane a valuable intermediate for the construction of diverse and complex molecular architectures.^{[3][4]}

Physicochemical Properties

A summary of the key physicochemical properties of (S)-1-Boc-2-methyl-diazepane is presented in Table 1.

Property	Value	Reference
CAS Number	194032-32-1	[2]
Molecular Formula	C ₁₁ H ₂₂ N ₂ O ₂	[2]
Molecular Weight	214.30 g/mol	[2]
Appearance	Yellow oil	[5]
Boiling Point	288 °C	N/A
Density	0.980 g/cm ³	N/A
Optical Rotation	[α] ²⁰ D -8.82 (c=1, CHCl ₃)	[6]
Purity	≥97%	[3]

Synthesis of (S)-1-Boc-2-Methyl-diazepane

The enantioselective synthesis of (S)-1-Boc-2-methyl-diazepane is crucial for its application in medicinal chemistry. A practical and scalable synthesis has been established, which is detailed below.^[4]

Synthetic Scheme

A common synthetic route involves the use of a chiral starting material, such as (S)-(+)-2-amino-1-propanol, to introduce the desired stereochemistry. The synthesis typically involves nosyl protection, cyclization, and subsequent deprotection and Boc protection steps.

Experimental Protocol

Step 1: Synthesis of (S)-tert-Butyl 4-(2-nitrophenylsulfonyl)-3-methyl-1,4-diazepane-1-carboxylate

A detailed experimental protocol for a similar synthesis is outlined in a patent application.[5] To a solution of (S)-tert-Butyl 4-(2-nitrophenylsulfonyl)-3-methyl-1,4-diazepane-1-carboxylate (2.60 kg, 6.51 mol) in acetonitrile (20 L) is added potassium carbonate (1.79 kg, 13.0 mol). To the resulting reaction mixture is gradually added thiophenol (2.15 kg, 19.5 mol) at an internal temperature of 20°C or below over 6 hours, followed by stirring at 20°C for 18 hours. The reaction mixture is then worked up to yield the nosyl-protected intermediate.

Step 2: Deprotection and Boc Protection to yield (S)-1-Boc-2-methyl-diazepane

The nosyl group is subsequently removed, and the free amine is protected with a Boc group to afford the final product. The crude product is purified by column chromatography to yield (S)-1-Boc-2-methyl-diazepane as a yellow oil. The overall yield from (S)-(+)-2-amino-1-propanol is reported to be 45.2%, with a chemical purity of 97.5% (by GC) and an enantiomeric excess of 99.9%ee.[5]

Applications in Medicinal Chemistry

(S)-1-Boc-2-methyl-diazepane has proven to be a valuable building block in the synthesis of several biologically active compounds.

Synthesis of Ripasudil (K-115): A Rho-Kinase Inhibitor

The most prominent application of (S)-1-Boc-2-methyl-diazepane is in the synthesis of Ripasudil (K-115), a potent Rho-kinase (ROCK) inhibitor used for the treatment of glaucoma and ocular hypertension.[4][6]

4.1.1. Synthetic Scheme

The synthesis involves the coupling of (S)-1-Boc-2-methyl-diazepane with 4-fluoroisoquinoline-5-sulfonyl chloride, followed by deprotection of the Boc group.[7]

4.1.2. Experimental Protocol for the Synthesis of Ripasudil Hydrochloride

To a solution of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate (28.00g, 131mmol) and triethylamine (39.77g, 393mmol) in tetrahydrofuran (100ml) at 0°C, a solution of 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride (37.12g, 131mmol) in tetrahydrofuran (80ml) is added dropwise.^[7] The reaction is stirred for two hours. After workup, the resulting oil, (S)-(-)-1-(4-fluoroquinolin-5-yl)sulfonyl-2-methyl-1,4-diazepane, is dissolved in methanol and treated with concentrated hydrochloric acid to crystallize Ripasudil Hydrochloride.^[7] The reported yield is 97% with a purity of 99.99% and an ee value of 99.99%.^[7]

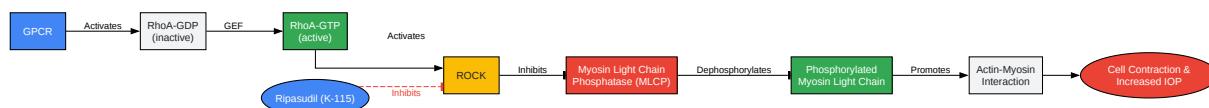
4.1.3. Biological Activity of Ripasudil

Ripasudil is a potent inhibitor of ROCK1 and ROCK2. The quantitative biological data for Ripasudil is summarized in Table 2.

Target	IC ₅₀	Reference
ROCK1	51 nM	N/A
ROCK2	19 nM	N/A

4.1.4. Rho-Kinase Signaling Pathway

Ripasudil exerts its therapeutic effect by inhibiting the Rho-kinase signaling pathway, which plays a crucial role in regulating intraocular pressure. Below is a diagram of the Rho-kinase signaling pathway.



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Caption: The Rho-Kinase Signaling Pathway and the inhibitory action of Ripasudil.

Potential as a Scaffold for Anticancer Agents

Derivatives of the 1,4-diazepane scaffold have been investigated for their potential as anticancer agents. While specific examples utilizing (S)-1-Boc-2-methyl-diazepane are not yet widely reported, the core structure is present in compounds showing cytotoxic activity. For instance, certain dibenzodiazepine derivatives have shown potent antitumor activity with IC_{50} values in the sub-micromolar range.

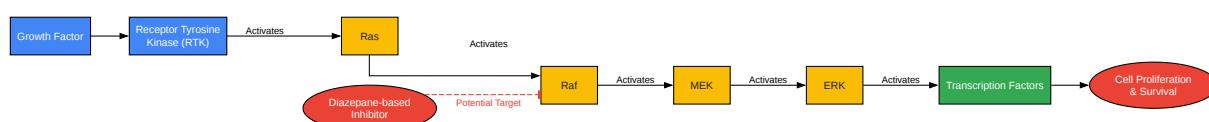
4.2.1. Example of a Diazepane-Containing Anticancer Agent

A series of dibenzodiazepine derivatives bearing an N-methylpiperazine moiety have been synthesized and evaluated for their in vitro antiproliferative activity against various cancer cell lines.

Compound	Cell Line	IC_{50} (μ M)
Dibenzodiazepine Derivative	BCAP37 (Breast)	0.30
SGC7901 (Gastric)	N/A	
HepG2 (Liver)	N/A	
HeLa (Cervical)	N/A	
HL-60 (Leukemia)	N/A	

4.2.2. Relevant Cancer Signaling Pathway

Many anticancer drugs target key signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK pathway. A simplified diagram of this pathway is shown below.



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Caption: A simplified MAPK/ERK signaling pathway, a potential target for diazepane-based anticancer agents.

Application in the Synthesis of Sigma Receptor Ligands

The 1,4-diazepane scaffold has also been employed in the development of ligands for sigma (σ) receptors, which are implicated in various neurological disorders.[2][8]

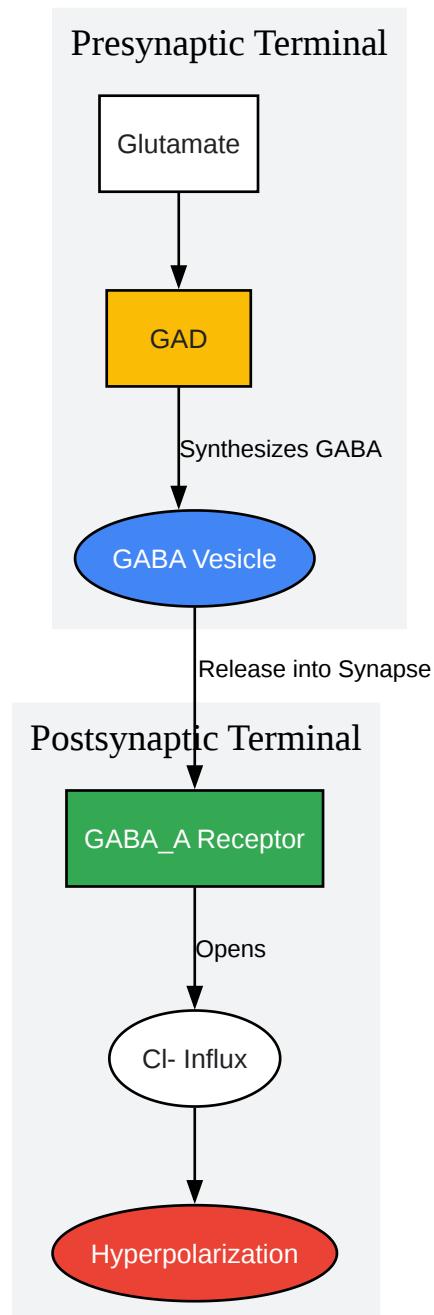
4.3.1. Biological Activity of Diazepane-based Sigma Receptor Ligands

A series of diazepane-containing derivatives have been synthesized and evaluated for their affinity to σ_1 and σ_2 receptors.

Compound	σ_1 Receptor K_i (nM)	σ_2 Receptor K_i (nM)
Benzofuran-diazepane derivative 2c	1.5	13.5
Quinoline-diazepane derivative 2d	5.3	20.1

4.3.2. GABAergic Signaling Pathway

While sigma receptors are distinct from GABA receptors, the development of CNS-active compounds often involves consideration of the major inhibitory neurotransmitter system, the GABAergic system. A simplified diagram of a GABAergic synapse is presented below.

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